molecular formula C12H15BrF3N3O2 B1398687 2-(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylamino)-ethanol CAS No. 1089330-52-8

2-(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylamino)-ethanol

Cat. No.: B1398687
CAS No.: 1089330-52-8
M. Wt: 370.17 g/mol
InChI Key: KANJFFCHKIXULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylamino)-ethanol is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylamino)-ethanol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine ring: Starting with a suitable pyridine precursor, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of the trifluoromethyl group: This can be done using reagents like trifluoromethyl iodide (CF3I) in the presence of a base.

    Attachment of the morpholine ring: This step involves nucleophilic substitution reactions where the morpholine ring is introduced.

    Formation of the ethanol group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be used to modify the bromine or trifluoromethyl groups.

    Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated or defluorinated products.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: Studying its effects on biological systems and its potential as a therapeutic agent.

    Materials Science: Use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromo-6-morpholin-4-YL-pyridin-2-ylamino)-ethanol: Lacks the trifluoromethyl group.

    2-(3-Bromo-4-trifluoromethyl-pyridin-2-ylamino)-ethanol: Lacks the morpholine ring.

    2-(6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylamino)-ethanol: Lacks the bromine atom.

Uniqueness

The unique combination of bromine, morpholine, and trifluoromethyl groups in 2-(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylamino)-ethanol provides distinct chemical properties and potential biological activities that are not found in similar compounds.

Properties

IUPAC Name

2-[[3-bromo-6-morpholin-4-yl-4-(trifluoromethyl)pyridin-2-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrF3N3O2/c13-10-8(12(14,15)16)7-9(18-11(10)17-1-4-20)19-2-5-21-6-3-19/h7,20H,1-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANJFFCHKIXULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=C(C(=C2)C(F)(F)F)Br)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylamino)-ethanol
Reactant of Route 2
Reactant of Route 2
2-(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylamino)-ethanol
Reactant of Route 3
Reactant of Route 3
2-(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylamino)-ethanol
Reactant of Route 4
2-(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylamino)-ethanol
Reactant of Route 5
Reactant of Route 5
2-(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylamino)-ethanol
Reactant of Route 6
Reactant of Route 6
2-(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylamino)-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.